![molecular formula C8H6INO3 B14915757 2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)
2-iodo-4-[(E)-2-nitroethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-[(E)-2-nitroethenyl]phenol is an organic compound that belongs to the class of halophenols It is characterized by the presence of an iodine atom and a nitroethenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of phenol with iodine and hydrogen peroxide in water, yielding 2-iodophenol . This intermediate can then undergo further reactions to introduce the nitroethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-[(E)-2-nitroethenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Iodo-4-[(E)-2-nitroethenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-4-[(E)-2-nitroethenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: Lacks the nitroethenyl group but shares the iodine-substituted phenol structure.
4-Nitrophenol: Contains a nitro group but lacks the iodine atom.
2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenol: Similar structure with an additional methoxy group.
Uniqueness
2-Iodo-4-[(E)-2-nitroethenyl]phenol is unique due to the combination of the iodine atom and the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse applications and makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H6INO3 |
|---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
2-iodo-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C8H6INO3/c9-7-5-6(1-2-8(7)11)3-4-10(12)13/h1-5,11H/b4-3+ |
InChI Key |
GOOHVRDKKATBFF-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])I)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


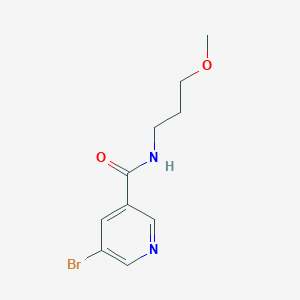
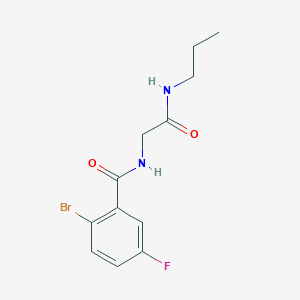
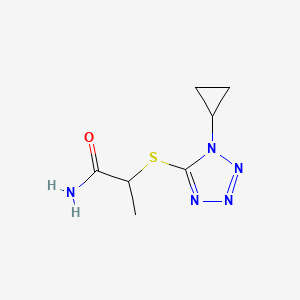

![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
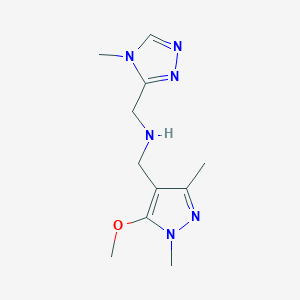

![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)
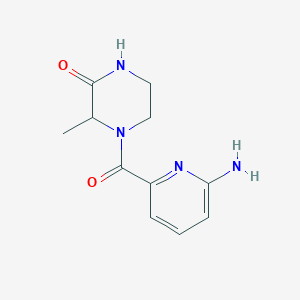
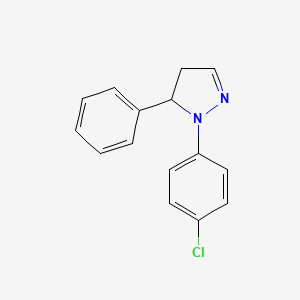

![4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14915750.png)

